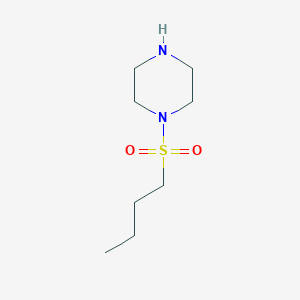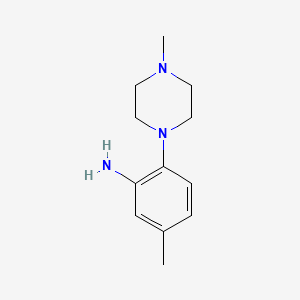
5-甲基-2-(4-甲基-1-哌嗪基)苯胺
描述
5-Methyl-2-(4-methyl-1-piperazinyl)aniline is an organic compound with the molecular formula C₁₂H₁₉N₃ It is a derivative of aniline, featuring a piperazine ring substituted with methyl groups
科学研究应用
5-Methyl-2-(4-methyl-1-piperazinyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes and pigments, as well as in the synthesis of polymers and other advanced materials.
作用机制
Target of Action
A structurally similar compound, 4-(4-methylpiperazin-1-ylmethyl)phenylamine, is used as an intermediate to prepare aminopyridopyrimidinones, which are known tyrosine kinase inhibitors and anticancer agents .
Mode of Action
Based on the structurally similar compound mentioned above, it can be inferred that it might interact with tyrosine kinase receptors, leading to inhibition of the enzyme and subsequent anticancer effects .
Biochemical Pathways
If it acts similarly to the structurally related compound, it may affect pathways involving tyrosine kinases, which play crucial roles in cell growth and proliferation .
Result of Action
If it acts similarly to the structurally related compound, it may inhibit cell growth and proliferation, leading to potential anticancer effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(4-methyl-1-piperazinyl)aniline typically involves the reaction of 5-methyl-2-nitroaniline with 1-methylpiperazine. The nitro group is reduced to an amine, forming the desired product. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Industrial Production Methods: In an industrial setting, the production of 5-Methyl-2-(4-methyl-1-piperazinyl)aniline may involve large-scale hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, ensuring consistent production quality.
Types of Reactions:
Oxidation: 5-Methyl-2-(4-methyl-1-piperazinyl)aniline can undergo oxidation reactions, typically forming corresponding quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the aniline group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated aniline derivatives.
相似化合物的比较
- 2-Methyl-5-(4-methyl-1-piperazinyl)aniline
- 4-(4-Methyl-1-piperazinyl)aniline
- 2-Methoxy-5-(4-methyl-1-piperazinyl)aniline
Comparison: 5-Methyl-2-(4-methyl-1-piperazinyl)aniline is unique due to the specific positioning of the methyl groups on both the aniline and piperazine rings. This structural arrangement can influence its reactivity and binding properties, making it distinct from other similar compounds. The presence of the methyl groups can enhance its lipophilicity and potentially improve its ability to cross biological membranes, which is advantageous in pharmaceutical applications.
属性
IUPAC Name |
5-methyl-2-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-3-4-12(11(13)9-10)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPCCBRUVCKNEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589745 | |
| Record name | 5-Methyl-2-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946731-22-2 | |
| Record name | 5-Methyl-2-(4-methyl-1-piperazinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946731-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


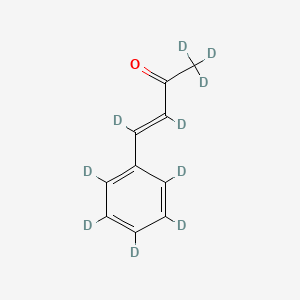

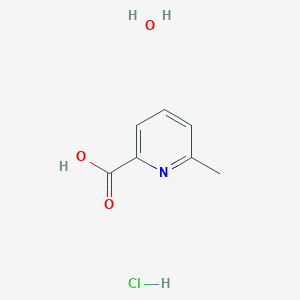
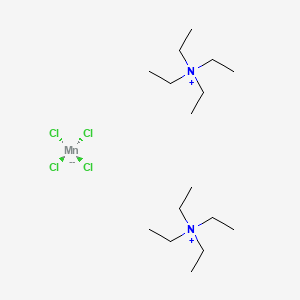

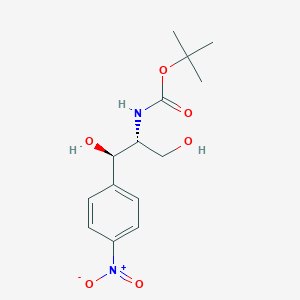
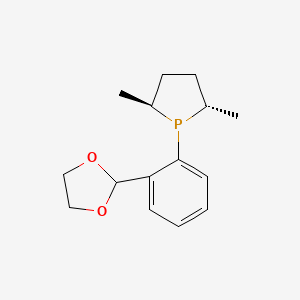
![tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate](/img/structure/B1612607.png)
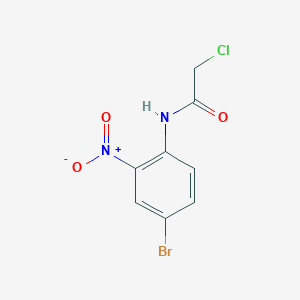
![4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile](/img/structure/B1612610.png)
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1612611.png)

![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile](/img/structure/B1612616.png)
